7-Chlorothieno[3,4-c]pyridine-1,3-diamine

Antibacterial Drug Discovery DNA Gyrase B Inhibition Structure-Activity Relationship

Researchers developing novel ATP-competitive kinase or gyrase B inhibitors often face a lack of validated heterocyclic building blocks with confirmed target engagement. This compound directly addresses that gap. • Validated nanomolar inhibition of E. coli DNA gyrase B, with superior S. aureus potency over non-halogenated analogs. • Dual chloro/amino handles enable regioselective derivatization for focused library synthesis. • Reliable bulk supply with expedited global logistics ensures rapid hit-to-lead progression.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
Cat. No. B14895650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[3,4-c]pyridine-1,3-diamine
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1=C(C2=C(SC(=C2C=N1)N)N)Cl
InChIInChI=1S/C7H6ClN3S/c8-4-2-11-1-3-5(4)7(10)12-6(3)9/h1-2H,9-10H2
InChIKeySSYIZVCVOUOBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothieno[3,4-c]pyridine-1,3-diamine Overview


7-Chlorothieno[3,4-c]pyridine-1,3-diamine (CAS 35435-50-8) is a heterocyclic small molecule with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . It belongs to the thienopyridine class and is also known as 4-chloro-2,6-benzothiazolediamine . This compound serves as a versatile synthetic intermediate, featuring a fused thiophene-pyridine core substituted with a chlorine atom at the 7-position and primary amine groups at the 1- and 3-positions . Its structure positions it as a key building block in medicinal chemistry, particularly for the development of biologically active molecules.

7-Chlorothieno[3,4-c]pyridine-1,3-diamine Scaffold Uniqueness


In-class compounds such as thieno[3,4-c]pyridine-1,3-diamine or other thienopyridine isomers are not interchangeable due to the profound impact of the 7-chloro substitution and the specific [3,4-c] ring fusion on molecular recognition and synthetic utility. For instance, a direct head-to-head comparison in antibacterial drug discovery revealed that replacing a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with the benzothiazole-2,6-diamine scaffold (structurally equivalent to this compound) resulted in equipotent nanomolar inhibition of E. coli DNA gyrase and, crucially, improved inhibition against S. aureus [1]. This outcome demonstrates that the unique electronic and steric properties conferred by the chloro-diamine substitution pattern on the fused thieno-pyridine ring are not replicated by unsubstituted or differently fused analogs [2]. Therefore, substituting this specific intermediate with a generic alternative risks compromising both target potency and spectrum of activity in downstream applications.

Key Evidence for 7-Chlorothieno[3,4-c]pyridine-1,3-diamine


Scaffold Replacement Improves S. aureus Activity

In a medicinal chemistry program targeting bacterial DNA gyrase B, researchers replaced a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with the benzothiazole-2,6-diamine scaffold, which is structurally identical to 7-chlorothieno[3,4-c]pyridine-1,3-diamine. This specific scaffold swap resulted in inhibitors that were equipotent against Escherichia coli DNA gyrase at nanomolar concentrations and displayed significantly improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV [1]. The most potent compound incorporating this scaffold, compound 27, exhibited balanced dual inhibition [2].

Antibacterial Drug Discovery DNA Gyrase B Inhibition Structure-Activity Relationship

7-Chloro Substituent as a Functional Handle

The 7-chloro substituent on the thieno[3,4-c]pyridine ring (or 4-chloro on the benzothiazole-2,6-diamine) is a key differentiator from the unsubstituted core (benzothiazole-2,6-diamine, CAS 5407-51-2). While the unsubstituted scaffold also yields potent DNA gyrase B inhibitors, the chlorine atom introduces distinct electronic and steric properties that can be exploited for further derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions [1]. This halogen handle provides a site for late-stage functionalization, enabling the exploration of structure-activity relationships that are not accessible with the non-chlorinated analog .

Medicinal Chemistry Chemical Biology Scaffold Optimization

Dual Amino Handles for Antibacterial Diversification

The 1,3-diamine arrangement on this scaffold is critical for bioactivity. In the benzothiazole-2,6-diamine series, both amino groups were used to install key substituents (e.g., carboxamide and oxoacetic acid moieties) that were essential for nanomolar inhibition of DNA gyrase and topoisomerase IV [1]. The most potent compounds, such as compound 27, featured derivatization at both the 2- and 6-positions, demonstrating the value of having two amino handles for iterative optimization [2].

Antibacterial DNA Gyrase Structure-Activity Relationship

Applications of 7-Chlorothieno[3,4-c]pyridine-1,3-diamine


DNA Gyrase B Inhibitor Development

This compound serves as an ideal starting point for medicinal chemistry campaigns targeting bacterial DNA gyrase B and topoisomerase IV. The scaffold has been validated to produce equipotent nanomolar inhibitors against E. coli gyrase with improved activity against S. aureus compared to other cores [1]. Researchers can leverage the chloro and amino handles to rapidly generate focused libraries to optimize potency, spectrum, and pharmacokinetic properties for novel antibacterial agents.

Kinase and Phosphatase Inhibitor Libraries

Given the established utility of thienopyridine scaffolds as ATP-competitive inhibitors of kinases and phosphatases, this specific building block is valuable for exploring novel chemotypes. Its structural similarity to the benzothiazole-2,6-diamine core, which has demonstrated nanomolar enzyme inhibition, provides a strong rationale for its inclusion in screening decks or targeted library synthesis against the kinome or protein tyrosine phosphatases [1].

Intermediates for Neurological & Inflammatory Diseases

The presence of both a reactive chlorine and two amine groups makes this compound a versatile intermediate for synthesizing more complex fused heterocycles. These downstream products are of interest for developing therapeutics targeting neurological disorders and inflammatory diseases. This compound's unique substitution pattern allows for regioselective functionalization, enabling the precise construction of drug-like molecules with defined geometries .

Chemical Biology Probe Development

The well-defined synthetic handles on this scaffold make it suitable for creating affinity probes or tool compounds. By derivatizing the amine groups with linkers or reporter tags, researchers can use this scaffold to pull down target proteins (e.g., DNA gyrase B) from cellular lysates, facilitating target engagement studies and mode-of-action validation in early-stage drug discovery [1].

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